1-[(4-Bromophenyl)methyl]-4-piperidylpiperidine-4-carboxamide
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Overview
Description
1-[(4-Bromophenyl)methyl]-4-piperidylpiperidine-4-carboxamide is a complex organic compound that features a bromophenyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-4-piperidylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
In an industrial setting, the production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the synthesis process .
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4-piperidylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-piperidylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The piperidine ring can interact with receptors and enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-4-piperidylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-4-methylpiperazine: This compound features a similar bromophenyl group but has a different piperazine ring structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a more complex structure with additional functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C18H26BrN3O |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H26BrN3O/c19-16-6-4-15(5-7-16)14-21-12-8-18(9-13-21,17(20)23)22-10-2-1-3-11-22/h4-7H,1-3,8-14H2,(H2,20,23) |
InChI Key |
CECIMEPAGXZGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC3=CC=C(C=C3)Br)C(=O)N |
Origin of Product |
United States |
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